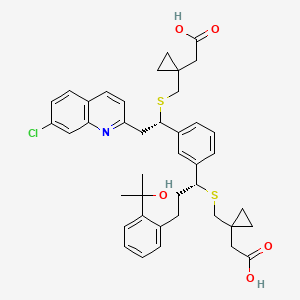

(R,S)-Montelukast Bis-sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNODSMYYCYZTO-XDSPJLLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)[C@H](CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657925 | |

| Record name | {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187586-58-8, 1187586-61-3 | |

| Record name | (R,S)-Montelukast bis-sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187586588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-MONTELUKAST BIS-SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL51FC9FWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Degradation & Formation Pathways of Montelukast Bis-Sulfide

Executive Summary

In the high-stakes landscape of leukotriene receptor antagonist development, the stability profile of Montelukast Sodium (MK-0476) is dominated by its susceptibility to oxidation (sulfoxide formation) and photolysis (cis-isomerization).[1] However, a more insidious impurity—Montelukast Bis-sulfide —presents a unique challenge. Unlike simple oxidative degradants, this impurity arises from a bimolecular Michael addition mechanism , often implicating residual synthetic intermediates.

This guide dissects the formation of Montelukast Bis-sulfide (identified in pharmacopoeial contexts often as Impurity F, D, or E depending on the specific isomer and regulatory body), detailing the mechanistic causality, synthesis for reference standardization, and analytical isolation.

Structural Identity and Mechanistic Causality

The "Bis-Sulfide" Misnomer & Chemical Reality

In technical literature, "Montelukast Bis-sulfide" typically refers to the Michael Adduct formed between the parent Montelukast molecule and its own side-chain precursor, 1-(mercaptomethyl)cyclopropaneacetic acid .[1]

-

Parent Molecule: Montelukast (C35H36ClNO3S, MW ~586.2)

-

Nucleophile: 1-(mercaptomethyl)cyclopropaneacetic acid (MW ~146.2)[2]

-

Resulting Impurity: Montelukast Bis-sulfide (C41H46ClNO5S2, MW ~732.4)

Critical Distinction: This is not a disulfide dimer (-S-S-) formed by oxidation. It is a thioether adduct formed by C-S bond formation.

The Reaction Pathway: Michael Addition

The formation of the bis-sulfide is a classic conjugate addition reaction.[1] The Montelukast molecule contains a styryl moiety (a conjugated system involving the quinoline ring and the alkene). This alkene acts as a Michael Acceptor (electrophile).

If residual amounts of the thiol-containing side chain (used in the final coupling step of Montelukast synthesis) remain in the reaction mixture or are regenerated via retro-Michael degradation, they act as the Michael Donor (nucleophile).

Mechanism Steps:

-

Activation: Under basic conditions (common in Montelukast salt formation), the thiol group of the residual side chain is deprotonated to form a thiolate anion (

). -

Attack: The thiolate attacks the

-carbon of the styryl double bond on the Montelukast molecule. -

Stabilization: The resulting carbanion is protonated, saturating the double bond and creating a second sulfide linkage in the molecule.

Pathway Visualization

The following diagram illustrates the convergence of the API and the intermediate to form the bis-sulfide impurity.

Figure 1: Mechanistic pathway of Montelukast Bis-sulfide formation via Michael Addition.

Experimental Protocol: Synthesis of Reference Standard

To validate analytical methods (HPLC/UPLC), researchers must often synthesize this impurity intentionally. The following protocol utilizes a "Stress-Synthesis" approach to generate the bis-sulfide for retention time marking.

Reagents & Equipment

-

Substrate: Montelukast Sodium (High Purity).

-

Reagent: 1-(mercaptomethyl)cyclopropaneacetic acid (Side chain).[3][4]

-

Catalyst: Sodium Methoxide (NaOMe) or Diisopropylethylamine (DIPEA).

-

Solvent: DMF (Dimethylformamide) or DMSO (anhydrous).

Step-by-Step Synthesis Workflow

| Step | Action | Scientific Rationale |

| 1 | Dissolution | Dissolve 1.0 eq of Montelukast Sodium and 2.0 eq of Thiol Side Chain in anhydrous DMF. |

| 2 | Activation | Add 2.5 eq of NaOMe (25% in MeOH). |

| 3 | Reaction | Heat mixture to 60°C for 12–24 hours under Nitrogen. |

| 4 | Quench | Cool to RT and quench with dilute Acetic Acid (pH ~6). |

| 5 | Extraction | Extract with Ethyl Acetate; wash with brine. |

| 6 | Isolation | Purify via Preparative HPLC (C18 column). |

Analytical Strategy: Detection & Control

The Bis-sulfide impurity is structurally similar to Montelukast but possesses higher lipophilicity due to the addition of the aliphatic cyclopropane side chain and the loss of the double bond.

HPLC Method Parameters

This method is designed to separate the Bis-sulfide from the parent peak and the Sulfoxide impurity.[1]

-

Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 40% B (Isocratic)

-

5-25 min: 40% → 90% B (Linear Gradient)

-

25-35 min: 90% B (Wash)

-

-

Detection: UV at 225 nm (or 280 nm).

-

Note: The Bis-sulfide lacks the conjugated styryl double bond of Montelukast. Consequently, its absorbance at the Montelukast max (approx 344 nm) is significantly lower or negligible. Detection at lower wavelengths (220-225 nm) is critical for this specific impurity.

-

Data Interpretation[1][6][7][8]

-

Montelukast RT: ~14.0 min

-

Sulfoxide RT: ~6.0 min (Early eluting due to polarity)

-

Bis-sulfide RT: ~18.0 - 20.0 min (Late eluting due to increased lipophilicity and size).

Root Cause Analysis in Drug Development

When Montelukast Bis-sulfide appears in stability or release testing, it indicates specific process failures rather than simple storage degradation.

| Observation | Probable Root Cause | Corrective Action |

| High levels in API Release | Incomplete removal of Thiol intermediate before final salt formation. | Optimize washing steps (non-polar solvent washes) prior to sodium salt formation. |

| Increase during Stability | Retro-Michael reaction followed by re-addition, or presence of residual thiol reacting over time. | Ensure pH of formulation is controlled; avoid highly basic micro-environments in tablet matrix. |

| Variable levels batch-to-batch | Stoichiometry errors in the final coupling step. | Tighten stoichiometry controls of the mercapto-intermediate during synthesis. |

References

-

Asian Journal of Chemistry. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]

-

National Institutes of Health (NIH) - GSRS. (n.d.). MONTELUKAST BIS-SULFIDE Structure and Details. Retrieved from [Link]

-

SynZeal Research. (n.d.). Montelukast EP Impurity D / E (Bis-Sulfide) Data Sheet. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Detection and Quantification of Montelukast and its Bis-Sulfide Impurity

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Montelukast and its potential bis-sulfide process-related impurity. Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is susceptible to degradation, primarily through oxidation and photodegradation.[1][2][3] The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by regulatory bodies.[4][5] This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and outlines a validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Introduction: The Rationale for Impurity Profiling

Montelukast is a widely prescribed medication for the management of asthma and seasonal allergies.[9] Its chemical structure contains a sulfide moiety, which is a known site for oxidative degradation, leading to the formation of Montelukast sulfoxide as a primary degradant.[1][2] Beyond common degradants, process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), must also be rigorously controlled. The Montelukast bis-sulfide is one such potential impurity, formed through side reactions during synthesis.

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance.[4] A robust analytical method is essential to ensure that these impurities are maintained below established safety thresholds. Reversed-phase HPLC is the predominant technique for this purpose due to its high sensitivity, resolving power, and adaptability.[5][10] This guide details a method specifically developed to separate Montelukast from its bis-sulfide impurity and other potential degradation products, ensuring the method is "stability-indicating."

Strategic Approach to Method Development

The primary objective is to achieve baseline separation between the Montelukast peak and the peaks of all potential impurities, including the structurally similar bis-sulfide. Our strategy is rooted in a systematic evaluation of critical chromatographic parameters.

-

Column Chemistry: A C18 stationary phase is selected as the foundational chemistry. Its hydrophobic nature provides excellent retention for the relatively non-polar Montelukast molecule. The bis-sulfide impurity, being larger and containing an additional sulfide linkage, is predicted to be more hydrophobic and thus have a longer retention time than the parent drug.

-

Mobile Phase Selection: A gradient elution using a combination of an acidified aqueous phase and an organic solvent (acetonitrile) is employed. The use of an acid, such as trifluoroacetic acid (TFA), helps to sharpen peak shape by suppressing the ionization of residual silanols on the column and ensuring consistent protonation of the analyte.[11]

-

Wavelength Detection: Montelukast has several chromophores, allowing for UV detection across a range of wavelengths. Based on pharmacopeial methods and the UV spectra of related compounds, a wavelength is selected to ensure adequate sensitivity for both the API and its impurities.[12][13]

-

Forced Degradation: To ensure specificity and stability-indicating capabilities, forced degradation studies are integral. By subjecting Montelukast to harsh conditions (acid, base, oxidation, heat, and light), we can generate potential degradation products and confirm they do not co-elute with the analyte or the bis-sulfide impurity.[14][15]

Caption: High-level workflow for HPLC method development.

Experimental Protocol: Materials and Methods

3.1. Materials and Reagents

-

Montelukast Sodium Reference Standard (e.g., USP or Ph. Eur. grade).

-

Montelukast bis-sulfide impurity standard (if available).

-

Acetonitrile (HPLC grade).

-

Trifluoroacetic acid (TFA, HPLC grade).

-

Water (HPLC grade, e.g., Milli-Q or equivalent).

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

3.2. Instrumentation and Chromatographic Conditions The following parameters were established to provide optimal separation.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column oven, and DAD/VWD detector. |

| Column | Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing). |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water. |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile. |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 35 °C. |

| Detection Wavelength | 238 nm. |

| Injection Volume | 10 µL. |

| Diluent | Acetonitrile:Water (50:50, v/v). |

3.3. Preparation of Solutions Note: Montelukast is light-sensitive. All solutions should be prepared and stored in low-actinic (amber) glassware.[11][12]

-

Montelukast Stock Solution (approx. 1000 µg/mL):

-

Accurately weigh approximately 25 mg of Montelukast Sodium Reference Standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature, then dilute to volume with diluent and mix well.

-

-

Bis-Sulfide Impurity Stock Solution (approx. 100 µg/mL):

-

Accurately weigh approximately 2.5 mg of the bis-sulfide impurity standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with diluent as described above.

-

-

System Suitability and Spiked Sample Solution (100 µg/mL Montelukast with 1 µg/mL impurity):

-

Pipette 2.5 mL of the Montelukast Stock Solution and 2.5 mL of the Bis-Sulfide Impurity Stock Solution into a 25 mL volumetric flask.

-

Dilute to volume with diluent and mix well. This solution is used to verify resolution and for validation experiments like accuracy and specificity.

-

-

Test Sample Preparation (approx. 100 µg/mL):

-

Accurately weigh a quantity of the drug substance sample equivalent to 10 mg of Montelukast into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with diluent as described for the stock solution.

-

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[8] The following tests are critical.

Caption: Core components of analytical method validation.

4.1. Specificity and Forced Degradation

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[4]

-

Protocol:

-

Inject the diluent (blank), the Montelukast standard, the bis-sulfide standard, and a spiked sample solution.

-

Confirm that no interfering peaks appear at the retention times of Montelukast or the bis-sulfide in the blank.

-

Perform forced degradation studies on the Montelukast sample:

-

Acid Hydrolysis: Reflux with 0.1M HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux with 0.1M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 4 hours.[16]

-

Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.[3]

-

-

Analyze all stressed samples. Assess peak purity for the Montelukast peak using a Diode Array Detector to ensure no degradants are co-eluting.

-

4.2. Linearity

-

Objective: To demonstrate a direct proportional relationship between concentration and detector response.

-

Protocol:

-

Prepare a series of at least five concentrations for the bis-sulfide impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% of the nominal sample concentration).

-

Perform linear regression analysis on the plot of peak area versus concentration.

-

The correlation coefficient (r²) should be ≥ 0.99.

-

4.3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Objective: To determine the lowest concentration of the bis-sulfide impurity that can be reliably detected and quantified.

-

Protocol:

-

Determine LOD and LOQ based on the signal-to-noise ratio method (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

-

4.4. Accuracy

-

Objective: To assess the closeness of the experimental value to the true value.

-

Protocol:

-

Prepare test samples in triplicate by spiking the Montelukast drug substance with the bis-sulfide impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

-

Calculate the percentage recovery for each sample. The acceptance criterion is typically between 90.0% and 110.0%.

-

4.5. Precision

-

Objective: To evaluate the degree of scatter between a series of measurements.

-

Protocol:

-

Repeatability (System Precision): Inject the spiked sample solution six times and calculate the Relative Standard Deviation (%RSD) of the peak areas for both Montelukast and the bis-sulfide.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results. The %RSD should be within acceptable limits (e.g., < 5% for impurities).

-

4.6. Robustness

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.

-

Protocol:

-

Vary the following parameters one at a time:

-

Flow Rate (± 0.1 mL/min).

-

Column Temperature (± 2 °C).

-

Mobile Phase Composition (e.g., vary %B by ±2%).

-

-

Analyze the system suitability solution under each condition and evaluate the impact on resolution, retention time, and peak area.

-

Expected Results and Validation Summary

The described method is expected to provide excellent separation between Montelukast, its bis-sulfide impurity, and its primary sulfoxide degradant. The anticipated elution order in this reversed-phase system is: Sulfoxide Impurity -> Montelukast -> Bis-Sulfide Impurity.

Table 1: Typical System Suitability Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Montelukast) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Montelukast) | ≥ 2000 | > 5000 |

| Resolution (Montelukast / Bis-Sulfide) | ≥ 2.0 | > 3.0 |

| %RSD for six injections (Peak Area) | ≤ 2.0% | < 1.0% |

Table 2: Example Validation Summary

| Validation Parameter | Specification | Result |

| Specificity | No interference at analyte retention times. | Pass |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| LOD | S/N ≥ 3 | 0.01% of nominal concentration |

| LOQ | S/N ≥ 10 | 0.03% of nominal concentration |

| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.1% |

| Precision (%RSD) | < 5.0% for impurity | 1.5% |

| Robustness | System suitability criteria met under all conditions. | Pass |

Conclusion

This application note provides a detailed, robust, and reliable RP-HPLC method for the quantitation of Montelukast and the detection of its bis-sulfide impurity. The methodology is designed to be stability-indicating, as demonstrated through forced degradation studies. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is suitable for its intended use in a regulated quality control laboratory for both routine analysis of drug substances and stability testing.

References

-

United States Pharmacopeia (2023). USP Monographs, Montelukast Sodium Tablets. USP-NF. Rockville, MD. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

USP-NF. (2012). Official Monographs / Montelukast. [Link]

-

United States Pharmacopeia. (2025). Montelukast Sodium USP 2025. [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

USP-NF. (2009). Montelukast Sodium. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

USP-NF. (2016). Montelukast Sodium Tablets Revision Bulletin. [Link]

-

Kumar, S. et al. (2025). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. PMC. [Link]

-

Vander Heyden, Y. (2020). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

-

Krackeler Scientific, Inc. Montelukast sodium. [Link]

-

Staśkiewicz, M. Investigation of Montelukast formulations stability issues related to active's oxidation to Sulfoxide impurity. [Link]

-

Shaik, K. et al. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Research & Reviews: Journal of Pharmacology and Toxicological Studies. [Link]

-

Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Drug Regulatory Affairs. [Link]

-

Reddy, G. S. et al. (2012). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. ResearchGate. [Link]

-

Umesh, C. et al. (2021). An innovative Impurity profiling method development for identification and quantitation of Bilastine and Montelukast Sodium with related impurities by RP-HPLC. International Journal of Pharmaceutical Research. [Link]

-

Satyanarayana, L. et al. (2011). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. ResearchGate. [Link]

-

Satyanarayana, L. et al. (2011). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Semantic Scholar. [Link]

-

Chandra, U. et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. Journal of Applied Pharmaceutical Science. [Link]

-

Gandhi, H. M. et al. (2015). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods. [Link]

- Pospisil, J. et al. (2011). Specific impurities of montelukast.

-

Gandhi, H. M. et al. (2015). Isolation and Identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. ResearchGate. [Link]

Sources

- 1. farmacja.umed.pl [farmacja.umed.pl]

- 2. rroij.com [rroij.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Montelukast sodium | 151767-02-1 [chemicalbook.com]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. uspnf.com [uspnf.com]

- 13. uspnf.com [uspnf.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. japsonline.com [japsonline.com]

NMR spectroscopy analysis of (R,S)-Montelukast Bis-sulfide

Application Note: AN-NMR-072

Structural Elucidation and Quantification of (R,S)-Montelukast Bis-Sulfide Impurity using High-Field NMR Spectroscopy

Abstract

This application note presents a comprehensive methodology for the identification, structural characterization, and quantification of the this compound impurity in Montelukast active pharmaceutical ingredient (API) using Nuclear Magnetic Resonance (NMR) spectroscopy. We detail optimized protocols for sample preparation, data acquisition using ¹H and ¹³C NMR, and quantitative analysis (qNMR). The causality behind experimental choices is explained to provide researchers with a robust framework for impurity profiling. This guide is intended for researchers, scientists, and drug development professionals involved in pharmaceutical quality control and assurance.

Introduction: The Imperative of Impurity Profiling

Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and seasonal allergies.[1][2] As with any pharmaceutical agent, ensuring the purity of the API is critical to its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[3][4] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7]

Organic impurities can arise from various stages, including synthesis, purification, and storage.[3][6] One such potential process-related impurity in Montelukast synthesis is the this compound. Its formation represents a deviation from the intended synthetic pathway, and its presence must be accurately monitored and controlled.

NMR spectroscopy is an unparalleled tool for pharmaceutical analysis due to its non-destructive nature and its ability to provide detailed structural information and direct quantification without the need for specific impurity reference standards.[8][9] This application note establishes a definitive NMR-based workflow for the analysis of the bis-sulfide impurity in Montelukast.

Principle of NMR in Structural Analysis

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus.

-

Chemical Shift (δ): The precise resonance frequency of a nucleus, reported in parts per million (ppm), is its chemical shift. It provides direct insight into the functional group and chemical environment of the atom.

-

Spin-Spin Coupling (J): Interactions between neighboring nuclei cause splitting of NMR signals, providing information about the connectivity of atoms within a molecule.

-

Integration: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This principle is the foundation of quantitative NMR (qNMR), a powerful method for determining the concentration and purity of substances.[10][11]

For the analysis of the Montelukast bis-sulfide impurity, we will leverage the distinct differences in the chemical shifts and signal multiplicities between the parent API and the impurity to achieve unambiguous identification and quantification.

Experimental Workflow

The overall analytical process follows a systematic, multi-step approach designed to ensure data integrity and reproducibility.

Figure 1: General workflow for NMR analysis of pharmaceutical impurities.

Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is paramount for acquiring high-quality NMR spectra. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it, and its signals should not obscure important regions of the spectrum.[12] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for Montelukast due to its high solubilizing power for a wide range of organic molecules. Filtration is a mandatory step to remove particulate matter, which can degrade magnetic field homogeneity and result in poor spectral resolution.[13]

Materials:

-

(R,S)-Montelukast API sample

-

Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

-

Internal Standard (IS) for qNMR (e.g., Maleic Acid)

-

High-quality 5 mm NMR tubes

-

Volumetric flasks and precision pipettes

-

Analytical balance

-

Pasteur pipettes and glass wool or syringe filters (0.22 µm)

Procedure:

-

For Qualitative Analysis (¹H, ¹³C):

-

Accurately weigh approximately 10-15 mg of the Montelukast API sample into a clean, dry vial.

-

Add 0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.[12]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube securely.

-

-

For Quantitative Analysis (qNMR):

-

Accurately weigh approximately 20 mg of the Montelukast API sample into a vial. Record the weight precisely.

-

Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial. Record the weight precisely.[14]

-

Add 1.0 mL of DMSO-d₆ using a calibrated pipette.

-

Ensure complete dissolution as described above.

-

Filter the solution into a clean NMR tube.

-

Protocol 2: NMR Data Acquisition

Rationale: The acquisition parameters are chosen to ensure high signal-to-noise and accurate quantification. For qNMR, a long relaxation delay (D1) is crucial. A value of 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified ensures complete relaxation and allows for accurate integration.[10] A 90° pulse angle is used to maximize the signal for each scan.

Instrumentation:

-

500 MHz (or higher) NMR Spectrometer

-

Standard 5 mm broadband probe

Parameters for ¹H NMR (Qualitative):

-

Pulse Program: Standard single pulse (e.g., zg30)

-

Spectral Width (SW): ~16 ppm

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 16-64 (sample concentration dependent)

-

Temperature: 298 K

Parameters for ¹³C NMR (Qualitative):

-

Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30)

-

Spectral Width (SW): ~240 ppm

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024 or higher (sample concentration and experiment time dependent)

-

Temperature: 298 K

Parameters for ¹H qNMR (Quantitative):

-

Pulse Program: Standard single pulse with a calibrated 90° pulse (e.g., zg90)

-

Spectral Width (SW): ~16 ppm

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 30-60 seconds (Crucial for accuracy)

-

Number of Scans (NS): 8-16

-

Temperature: 298 K

Data Analysis and Interpretation

Structural Relationship

The bis-sulfide impurity is formed through a side reaction where a second Montelukast-related molecule bonds via the sulfide linkage, displacing the cyclopropylacetic acid moiety. This significant structural change produces a distinct NMR fingerprint.

Figure 2: Conceptual structural relationship between Montelukast and its bis-sulfide impurity.

Spectral Interpretation

The key to identifying the bis-sulfide impurity is to locate signals unique to it while also noting the absence of signals characteristic of the Montelukast cyclopropylacetic acid group.

Diagnostic Signals for Montelukast:

-

Cyclopropyl Protons: A complex set of multiplets in the upfield region, typically below 1.0 ppm. The absence or significant reduction of these signals is a primary indicator of the bis-sulfide impurity's presence.[15]

-

Methylene Protons (-S-CH₂-): A distinct AB quartet or two doublets adjacent to the sulfur atom, linking it to the cyclopropyl ring.

Expected Diagnostic Signals for this compound:

-

Absence of Cyclopropyl Signals: The most telling feature will be the disappearance of the characteristic signals below 1.0 ppm.

-

New Methine Proton (-S-CH-): A new signal will appear in the region of the benzylic proton (likely 4.0-5.0 ppm), corresponding to the new C-S bond formed. This signal will be a key marker for the impurity.

-

Duplication of Aromatic Signals: The spectrum will become significantly more complex in the aromatic region (7.0-8.5 ppm) due to the presence of two distinct quinoline and phenyl ring systems.

Summary of Key Chemical Shifts

The following table summarizes the critical ¹H NMR signals for identification. Chemical shifts are approximate and can vary based on concentration and exact solvent conditions.

| Assignment | Montelukast (API) | This compound (Impurity) | Comments |

| Cyclopropyl Protons | ~0.4-0.6 ppm (m) | Absent | Primary identifier. Disappearance indicates loss of this moiety. |

| Methylene (-S-CH₂-) | ~2.8-3.0 ppm (m) | Absent | Replaced by a methine signal. |

| Methine (-S-CH-) | Absent | ~4.5-4.8 ppm (t) | Primary identifier. Appearance of a new triplet in this region. |

| Quinoline Protons | ~7.3-8.4 ppm | Duplicated & complex signals | Increased complexity in the aromatic region. |

| Internal Std. (Maleic Acid) | ~6.2-6.3 ppm (s) | ~6.2-6.3 ppm (s) | Used for quantification; must be in a clear region of the spectrum. |

Quantification using qNMR

The purity of the API and the amount of the bis-sulfide impurity can be calculated using the following formula, which relates the integral of the analyte and standard signals to their molar quantities.[10]

Purity Formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

P: Purity

-

I: Integral value of the signal

-

N: Number of protons generating the signal

-

M: Molar mass

-

m: Mass

-

analyte: Refers to the substance being quantified (Montelukast or the impurity)

-

std: Refers to the internal standard (Maleic Acid)

Procedure:

-

Acquire the qNMR spectrum according to Protocol 2.

-

Carefully integrate a well-resolved signal for Montelukast (e.g., a specific aromatic proton), the unique methine signal for the bis-sulfide impurity, and the signal for the internal standard.

-

Use the formula above to calculate the weight % (w/w) of the bis-sulfide impurity relative to the Montelukast API.

Conclusion

NMR spectroscopy provides a powerful, direct, and reliable method for the structural confirmation and quantification of the this compound impurity. The protocols outlined in this application note are designed to be robust and adhere to the principles of scientific integrity, providing drug development professionals with a self-validating system for impurity analysis. By understanding the key spectral differences and applying the principles of qNMR, laboratories can ensure that Montelukast API meets the stringent purity requirements set forth by regulatory agencies, ultimately contributing to the delivery of safer medicines.

References

- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.

- Games, D. E., et al. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 511-7.

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.

- Ribeiro, A., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat.

- Process NMR Associates. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.

- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

- Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.

- Kumar, A., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. PubMed.

- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).

- Al-Ghananeem, A. M., & Al-Taani, B. M. (2025, February 2). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Scientific Reports.

- U.S. Food and Drug Administration. Singulair (Montelukast Sodium) - accessdata.fda.gov.

- Kim, J., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 834.

- Kumar, A., et al. (2026). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Biomedical chromatography : BMC.

- Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Progress in Nuclear Magnetic Resonance Spectroscopy, 74, 1-19.

- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

- National Cancer Institute. Montelukast sodium - NCI Drug Dictionary.

- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.

- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.

- National Center for Biotechnology Information. Montelukast, (S)-. PubChem Compound Summary for CID 6540473.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Selleck Chemicals. (2024, May 22). Montelukast Sodium.

- Reddy, G. N., et al. (2016). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods, 8(10), 2209-2217.

- Jamp Pharma Corporation. (2019, August 28). PRODUCT MONOGRAPH Pr MONTELUKAST.

- Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6).

- Pharmaffiliates. Montelukast-impurities.

- University of Leicester. NMR Sample Preparation.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

- Nmr-service.com. NMR sample preparation guidelines.

- Pirc, S., et al. (2011). Specific impurities of montelukast. Google Patents.

- NMR Sample Preparation. (n.d.).

- Cirilli, R., et al. (2013). Determination of the Enantiomeric Purity of the Antiasthmatic Drug Montelukast by Means of 1H NMR Spectroscopy. Chirality, 25(11), 749-757.

- Clearsynth. Montelukast Bis-sulfide | CAS No. 1242260-05-4.

- Reddy, G. N., et al. (2019). Isolation and Identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. ResearchGate.

- ResearchGate. (n.d.). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants.

- Reddy, G. N., et al. (2016). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. RSC Publishing.

- Reddy, M. S., et al. (2010). Process for the preparation of montelukast, and intermediates therefor. Google Patents.

- Mokhtari Aliabad, J. Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum.

- ChemicalBook. Montelukast sodium(151767-02-1) 1H NMR spectrum.

- Pirc, S., et al. (2009). Specific impurities of montelukast. Google Patents.

- Reddy, M. S., et al. (2011). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. European Patent Office.

- Kumar, I.V.S., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4535-4542.

- Reddy, G. N., et al. (2016). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Academia.edu.

- Reddy, G. N., et al. (2015). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods.

- Reddy, M. S., et al. (2011). Process for the preparation of montelukast and its salts. Google Patents.

- Kumar, K. R., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. Scientific Research Publishing.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Facebook [cancer.gov]

- 3. tasianinch.com [tasianinch.com]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 8. veeprho.com [veeprho.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. emerypharma.com [emerypharma.com]

- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. enovatia.com [enovatia.com]

- 15. Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Column Selection for Montelukast Bis-sulfide Separation

This Application Note is designed to serve as a definitive technical guide for the separation of Montelukast Bis-sulfide (USP Related Compound E / EP Impurity E).[1] It moves beyond generic "recipe-based" instructions to provide a mechanistic understanding of column thermodynamics, kinetic performance, and method lifecycle management.

Executive Summary & Challenge Definition

In the development and quality control of Montelukast Sodium, the resolution of Montelukast Bis-sulfide (EP Impurity E / USP Related Compound E) represents a critical chromatographic challenge. Unlike oxidative degradants (e.g., Sulfoxides) which are more polar, the Bis-sulfide is a synthetic adduct formed by the reaction of the montelukast intermediate with an excess of the thiol side chain [1-(mercaptomethyl)cyclopropaneacetic acid].

The Chromatographic Challenge:

-

Structural Similarity: The impurity shares the identical quinoline-thiol core but possesses an additional lipophilic side chain containing a second carboxylic acid moiety.

-

Hydrophobic Bulk: The C41 structure (vs. C35 for the API) creates significant hydrophobic retention, often leading to broad, late-eluting peaks that co-elute with dimers or require excessively long run times.[1]

-

Ionic Complexity: The presence of two carboxylic acid groups and a tertiary amine creates a complex ionization profile (pKa ~2.8, 5.8, and ~8.0), making retention highly sensitive to mobile phase pH.

This guide outlines a scientifically grounded protocol for selecting the optimal stationary phase and developing a robust separation method.

Mechanistic Analysis & Impurity Profiling[2]

To select the correct column, one must first understand the analyte's behavior at the molecular level.

The Target Analyte: Montelukast Bis-sulfide[1]

-

Chemical Nature: Michael Adduct / Thio-ether adduct.[1]

-

Formula: C41H46ClNO5S2[1]

-

Key Feature: The molecule effectively has "two tails." The addition of the mercaptomethyl-cyclopropaneacetic acid group increases the Carbon/Heteroatom ratio, significantly boosting the partition coefficient (logP).

-

Elution Behavior: In standard Reversed-Phase (RP) systems, this is a Late Eluting Impurity (RRT > 1.0).[1]

Formation Pathway Visualization

Understanding the origin helps in identifying the impurity in crude mixtures.

Figure 1: Formation pathway of Montelukast Bis-sulfide showing the addition of the second lipophilic tail.[1]

Column Selection Strategy

The selection of the stationary phase is governed by the need to balance Hydrophobic Subtraction (to pull the late eluter away from the API) and Steric Selectivity (to sharpen the peak shape of the bulky molecule).

The Decision Matrix

| Parameter | Recommended Specification | Scientific Rationale |

| Ligand Type | C18 (Octadecylsilane) | The high carbon load is essential to interact with the extended alkyl chains of the bis-sulfide.[1] Shorter chains (C8) often fail to provide enough retention difference between the API and the bis-sulfide.[1] |

| Pore Size | 100 Å - 120 Å | While the molecule is large (MW ~732 Da), it is not a protein.[1] Standard pores allow full access to the surface area. Wider pores (300 Å) reduce surface area and retention, which is undesirable here. |

| Carbon Load | High (>15%) | A high phase ratio maximizes the hydrophobic interaction, helping to distinguish the C41 impurity from the C35 API based on pure hydrophobicity. |

| End-Capping | Double / TMS End-capping | Critical: The bis-sulfide has two carboxylic acids and an amine.[1] Residual silanols on the silica surface will cause severe tailing. High-quality end-capping blocks these secondary interactions.[1] |

| Particle Technology | Superficially Porous (Core-Shell) 2.6 µm | Core-shell particles provide the efficiency of sub-2 µm particles at lower backpressures, allowing for longer columns (150mm) to increase peak capacity for the complex impurity profile.[1] |

Recommended Columns (Validated Options)

-

Primary Choice (Robustness): Agilent Zorbax Eclipse XDB-C18 or Waters SunFire C18.[1]

-

Why: High carbon load, excellent pH stability (critical for method development).[1]

-

-

High Resolution Choice (Efficiency): Phenomenex Kinetex C18 (2.6 µm).

-

Why: Core-shell technology provides sharper peaks for late-eluting, diffusion-limited impurities.[1]

-

-

Orthogonal Choice (Selectivity): Phenyl-Hexyl.

-

Why: If the bis-sulfide co-elutes with the cis-isomer, the pi-pi interactions of the Phenyl phase can offer alternative selectivity, though retention of the bis-sulfide may be lower than on C18.[1]

-

Detailed Method Development Protocol

This protocol is designed to be self-validating . It includes checkpoints to ensure the separation is real and not an artifact.

Reagents & Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% Formic Acid in Water OR 20 mM Potassium Phosphate Buffer (pH 3.5).[1]

-

Note: Acidic pH is preferred to suppress the ionization of the carboxylic acids, maximizing hydrophobic retention and resolution.

-

-

Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

-

Note: Methanol often produces higher backpressure and different selectivity. Acetonitrile is preferred for the sharp elution of hydrophobic aromatics.

-

Instrument Parameters

-

Column: C18, 150 x 4.6 mm, 3.5 µm (or 2.6 µm Core-Shell).[1]

-

Temperature: 30°C (Control is vital; higher temps reduce retention of the bis-sulfide too much).[1]

-

Flow Rate: 1.0 mL/min (Adjust for column ID).

-

Detection: UV @ 225 nm (High sensitivity) and 280 nm (Selectivity for quinoline core).[1]

Gradient Optimization Workflow

The Bis-sulfide is a late eluter.[1] An isocratic method will likely fail (broad peaks).[1] A gradient is required.[1][2][3]

Step 1: The Scouting Gradient Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Observation: Locate the Montelukast peak (~12 min).[1] Look for the Bis-sulfide peak significantly later (~15-16 min).[1]

Step 2: The Focused Gradient (Protocol) Structure the gradient to flatten out after the API elutes to ensure the bis-sulfide is eluted effectively but separated from the column wash.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 50 | Initial Hold (Equilibration) |

| 2.0 | 50 | Injection / Load |

| 15.0 | 90 | Separation Ramp: Elutes Montelukast (~10 min) and Bis-sulfide (~13 min) |

| 20.0 | 90 | Wash: Flushes highly hydrophobic dimers |

| 20.1 | 50 | Return to Initial |

| 25.0 | 50 | Re-equilibration |

Logic Flow for Method Optimization

Figure 2: Decision tree for optimizing the separation of Montelukast and its Bis-sulfide impurity.

Validation & System Suitability

To ensure trustworthiness, the method must meet specific criteria before every sample set.

System Suitability Parameters (SST)

-

Resolution (Rs): NLT 2.0 between Montelukast and Bis-sulfide.

-

Tailing Factor (T): NMT 1.5 for the Bis-sulfide peak (monitors column aging/silanol activity).[1]

-

Theoretical Plates (N): NLT 5000 (ensures column efficiency).

Troubleshooting Common Issues

-

Issue: Bis-sulfide peak is missing.

-

Cause: It may be retained too strongly.[1]

-

Solution: Extend the gradient hold at 95% B or check if the impurity precipitated in the sample vial (ensure diluent matches initial mobile phase).

-

-

Issue: Broad, smearing peak.

-

Cause: "Double-tail" hydrophobicity causes slow mass transfer.[1]

-

Solution: Increase column temperature to 40°C to improve kinetics, or switch to a Core-Shell column.

-

References

-

European Pharmacopoeia (Ph.[1][4] Eur.) . Montelukast Sodium Monograph 2583. European Directorate for the Quality of Medicines (EDQM). [1]

-

United States Pharmacopeia (USP) . Montelukast Sodium: Organic Impurities.[1][5] USP-NF Online.[1] [1]

-

Alsante, K. M., et al. (2003).[1] Degradation pathways of Montelukast Sodium. Journal of Pharmaceutical Sciences.

-

Agilent Technologies . Analysis of Montelukast Sodium and its Impurities using Agilent ZORBAX Eclipse Plus C18. Application Note 5990-XXXX.[1]

-

Phenomenex . Optimization of Montelukast Separation on Kinetex Core-Shell Columns. Technical Note.

Disclaimer: This protocol is for research and development purposes. Always verify against the current official pharmacopeial monographs (USP/EP) for compliance testing.

Sources

Application Note: A Robust Preparative HPLC Methodology for the Purification of Montelukast bis-sulfide

Introduction

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis. During its synthesis and storage, various related substances and degradation products can form, which may impact the safety and efficacy of the final drug product. One such critical impurity is the Montelukast bis-sulfide, a process-related impurity that poses a significant challenge for purification due to its structural similarity to the active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the preparative High-Performance Liquid Chromatography (HPLC) conditions for the effective purification of Montelukast from its bis-sulfide impurity, ensuring high purity and recovery. This guide is intended for researchers, scientists, and professionals involved in drug development and purification.

Physicochemical Properties of Montelukast and the bis-sulfide Impurity

A thorough understanding of the physicochemical properties of both Montelukast and its bis-sulfide impurity is fundamental to developing a selective and efficient preparative HPLC method.

| Property | Montelukast | Montelukast bis-sulfide | Rationale for Method Development |

| Chemical Structure | C35H36ClNO3S | C41H46ClNO5S2 | The structural similarity necessitates a high-resolution chromatographic technique like reversed-phase HPLC for effective separation. |

| Molecular Weight | 586.18 g/mol | 732.4 g/mol [1] | The difference in molecular weight, while not the primary separation principle in RP-HPLC, can influence retention behavior. |

| Solubility | Freely soluble in methanol and ethanol; soluble in water.[2] | Expected to have similar solubility to Montelukast. | The good solubility in common HPLC solvents like methanol and acetonitrile facilitates sample preparation and mobile phase selection. |

| pKa | The carboxylic acid moiety has an estimated pKa of ~4-5. | The two carboxylic acid moieties will have similar pKa values to Montelukast. | The acidic nature of both molecules allows for manipulation of the mobile phase pH to control their ionization state and, consequently, their retention on a reversed-phase column. A lower pH will suppress ionization, leading to increased retention. |

Preparative HPLC Methodology: A Strategic Approach

The purification strategy hinges on exploiting the subtle differences in the hydrophobicity of Montelukast and its bis-sulfide impurity. A reversed-phase HPLC method is the most suitable approach for this separation.[3]

Column Selection: The Heart of the Separation

A C18 stationary phase is the column of choice for this application due to its excellent retention and selectivity for hydrophobic compounds like Montelukast and its impurities.[3] For preparative scale, a column with a larger internal diameter and particle size is required to accommodate higher sample loads.

Recommended Column:

-

Stationary Phase: C18-bonded silica, 10 µm particle size

-

Dimensions: 250 mm x 50 mm I.D.

-

Rationale: The 10 µm particle size offers a good balance between efficiency and backpressure at the higher flow rates used in preparative chromatography. The 50 mm internal diameter allows for significant sample loading, making the process scalable.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for achieving the desired separation. A gradient elution using a mixture of an acidified aqueous phase and an organic modifier is employed to ensure good resolution and reasonable run times.

-

Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B (Organic): Acetonitrile

-

Rationale:

-

Trifluoroacetic Acid (TFA): The addition of a small amount of TFA to the aqueous mobile phase serves two purposes. Firstly, it lowers the pH to approximately 2-3, which suppresses the ionization of the carboxylic acid groups on both Montelukast and the bis-sulfide impurity. This leads to increased hydrophobicity and stronger retention on the C18 column, enhancing separation. Secondly, TFA acts as an ion-pairing agent, improving peak shape.

-

Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC with a low viscosity and UV transparency, making it ideal for gradient elution and UV detection.

-

Gradient Elution: For Optimal Separation and Throughput

A gradient elution is necessary to first retain and then effectively separate the closely eluting Montelukast and its bis-sulfide impurity, followed by the elution of any other more retained impurities.

| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 40 | 60 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 40 | 40 | 60 |

| 45 | 40 | 60 |

Rationale: This gradient profile allows for the initial binding of both compounds to the stationary phase, followed by a gradual increase in the organic modifier concentration to selectively elute them based on their hydrophobicity. The final re-equilibration step ensures the column is ready for the next injection.

Experimental Protocol

This section provides a step-by-step protocol for the preparative HPLC purification of Montelukast containing the bis-sulfide impurity.

Sample Preparation

-

Accurately weigh the crude Montelukast sample containing the bis-sulfide impurity.

-

Dissolve the sample in a minimal amount of the initial mobile phase (60% Acetonitrile in 0.1% TFA in Water) to achieve a high concentration. The exact concentration will depend on the loading capacity of the column, which should be determined experimentally.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.

HPLC System and Conditions

-

HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV/Vis detector, and a fraction collector.

-

Column: C18, 10 µm, 250 mm x 50 mm I.D.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: As described in the "Gradient Elution" table.

-

Flow Rate: 80 mL/min

-

Detection Wavelength: 285 nm[4]

-

Injection Volume: To be determined by a loading study, but can range from 5 to 20 mL depending on the sample concentration.

Loading Study (Crucial for Optimization)

Before proceeding with the full-scale purification, it is essential to perform a loading study to determine the maximum amount of crude material that can be injected without compromising the separation.

-

Start with a small injection of the prepared sample (e.g., 1-2 mL).

-

Gradually increase the injection volume in subsequent runs while monitoring the resolution between the Montelukast and bis-sulfide peaks.

-

The optimal loading is the maximum amount that can be injected while maintaining baseline or near-baseline separation.

Purification Run and Fraction Collection

-

Equilibrate the column with the initial mobile phase conditions (60% B) until a stable baseline is achieved.

-

Inject the optimized volume of the filtered sample solution.

-

Monitor the chromatogram in real-time.

-

Set the fraction collector to collect fractions based on the UV signal. It is recommended to collect the entire peak for both the bis-sulfide impurity and Montelukast, as well as the region between them, in separate fractions. A time-based collection can also be programmed based on the retention times determined from the loading study.[5]

Post-Purification Analysis and Processing

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction. A suitable analytical method would use a smaller C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a faster gradient to quickly assess purity.

-

Pooling of Fractions: Combine the fractions that meet the desired purity specifications for Montelukast.

-

Solvent Removal: Remove the HPLC solvents from the pooled fractions. A rotary evaporator is commonly used to remove the acetonitrile and some of the water. The remaining aqueous solution can then be freeze-dried (lyophilized) to obtain the purified Montelukast as a solid.[6]

Workflow Diagram

Caption: Preparative HPLC workflow for Montelukast purification.

Conclusion

The preparative HPLC method detailed in this application note provides a robust and scalable solution for the purification of Montelukast from its challenging bis-sulfide impurity. By carefully selecting the column and optimizing the mobile phase and gradient conditions, researchers can achieve high purity and recovery of the target API. The systematic approach, including a crucial loading study and diligent post-purification analysis, ensures the integrity and quality of the final product, which is paramount in pharmaceutical development.

References

-

Waters Corporation. Isolation of the Purified Product. Waters Corporation. [Link]

- Agilent Technologies. Agilent Prep-C18 Columns. Agilent Technologies.

- Kamenar, M., et al. (2019). Feasibility of Fraction Collection in HPLC Systems with Evaporative Light Scattering Detector: Analysis of Pectinatella magnifica. Molecules, 24(12), 2292.

- Dong, M. W. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. LCGC North America, 42(9), 394-397.

- Reddy, G. S., et al. (2008). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 5(3), 557-566.

- Khan, A., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(2), 73-78.

- AkzoNobel.

- SIELC Technologies. (2018). HPLC Method for Analysis of Montelukast. SIELC Technologies.

- Biotage. (2023). What is my C18 flash column's loading capacity?. Biotage.

- Gilson.

- National Center for Biotechnology Inform

- Chromatography Forum. (2023). Loading capacity.

- Al-Sabti, A., et al. (2020). Formulation and In-Vitro Evaluation of Montelukast Sodium as Orodispersible Tablets.

- Reddy, B. P., et al. (2015). Identification, isolation and characterization of potential unknown impurity of montelukast by preparative HPLC followed by structure elucidation by LC/MS/MS, 1H, 13C and 2D NMR spectroscopy. Analytical Methods, 7(22), 9474-9483.

- Reddy, Y. R., et al. (2009). New RP- HPLC Method for the Analysis of Montelukast Sodium in Pharmaceutical Dosage Forms. Rasayan Journal of Chemistry, 2(2), 324-327.

- Agilent Technologies.

- Shimadzu Corporation. (2024).

- Shimadzu Corporation. (2021). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer.

- Reddy, B. K., et al. (2026). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications. International Journal of Pharmacology and Clinical Research.

- Sigma-Aldrich. (R,S)-Montelukast Bis-sulfide. Sigma-Aldrich.

- Wang, Q., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. Indian Journal of Pharmaceutical Sciences, 78(4), 488-495.

- Sunil Kumar, I.V., et al. (2007). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 19(6), 4253-4268.

- Sharma, S., et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form.

- Patel, B. H., et al. (2023). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”.

- ResearchGate. Montelukast peak purity (the spectrum taken at different intervals for...).

Sources

- 1. farmacja.umed.pl [farmacja.umed.pl]

- 2. (PDF) A New analytical method development and validation of Ambroxol, Montelukast and Levocetirizine in Tablet dosage form by RP-HPLC method [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. youtube.com [youtube.com]

- 6. pubs.rsc.org [pubs.rsc.org]

UV detection wavelengths for (R,S)-Montelukast Bis-sulfide analysis

Application Note: Strategic UV Detection & Analysis of (R,S)-Montelukast Bis-sulfide

Executive Summary

The analysis of This compound (identified as Montelukast EP Impurity E or USP Related Compound D) presents a specific "chromophoric trap" for analytical scientists.[1][2] Unlike the parent API, which exhibits a strong absorbance maximum at 344 nm due to its conjugated styryl-quinoline system, the Bis-sulfide is a Michael adduct .[1][2] This structural modification interrupts the conjugation, resulting in a significant hypsochromic (blue) shift.[2]

This guide details why standard detection wavelengths fail for this specific impurity and provides a validated protocol for high-sensitivity detection at 225 nm and 280 nm , ensuring compliance with ICH Q3A/B guidelines for impurity profiling.

Part 1: The Scientific Rationale (The "Why")

Structural Impact on UV Absorbance

To detect the Bis-sulfide, one must understand its formation.[1][2] The impurity arises from the nucleophilic attack of a thiol group (often from the side chain precursor or degradation) onto the styryl double bond of the Montelukast backbone.[2]

-

Parent Molecule (Montelukast): Contains a Quinoline-Ethenyl-Phenyl conjugated system.[1][2][3][4]

-

Target Analyte (Bis-sulfide): The ethenyl double bond is saturated by the addition of the sulfide.[1][2] The conjugation between the quinoline ring and the phenyl ring is broken .

-

Result: The molecule behaves spectrophotometrically like two isolated aromatic systems (a substituted quinoline and a phenyl group).[2] The 344 nm band disappears or diminishes drastically.

-

Wavelength Selection Matrix

The following table summarizes the detection physics for this specific impurity analysis:

| Wavelength | Suitability for Bis-sulfide | Technical Justification |

| 344 nm | 🔴 Critical Failure | The specific chromophore (conjugated alkene) is absent in the Bis-sulfide.[1][2] Detection here leads to false negatives or extremely high LOQ. |

| 280-285 nm | 🟡 Selective | Targets the quinoline ring absorption.[1][2] Good balance of selectivity vs. solvent noise, but lower sensitivity than 225 nm. |

| 220-225 nm | 🟢 Optimal (Recommended) | Targets the high-intensity |

Part 2: Experimental Protocol (The "How")

Instrumentation & Reagents

-

System: UHPLC or HPLC with Photo Diode Array (PDA) detector.

-

Column: C18 or C8 (L7 or L1 USP classification),

, -

Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate, Glacial Acetic Acid.

Mobile Phase Strategy

To minimize background noise at the required 225 nm detection limit, avoid citrate or phosphate buffers if possible, or use high-purity salts.[2]

-

Mobile Phase A: 0.02 M Ammonium Acetate (pH adjusted to 5.5 with Acetic Acid).

-

Mobile Phase B: Acetonitrile : Methanol (90:10 v/v).[1][2]

-

Why Methanol? A small amount helps solubilize the polar acid groups while ACN drives the elution of the hydrophobic core.

-

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min (Standard HPLC) / 0.4 mL/min (UHPLC) |

| Injection Volume | 10 - 20 |

| Column Temp | 30°C |

| Detection Mode | Dual Channel: Ch A = 225 nm (Quant); Ch B = 280 nm (Qual) |

| Run Time | ~1.5x the retention time of the main peak (Bis-sulfide typically elutes after Montelukast due to increased hydrophobicity).[1][2] |

Gradient Profile (Example)

-

20 min: 90% B (Ramp to elute the Bis-sulfide)

Part 3: Visualization & Logic Flow

The following diagram illustrates the decision pathway for confirming the Bis-sulfide impurity, distinguishing it from the parent API based on spectral data.

Figure 1: Decision logic for differentiating Montelukast parent (conjugated) from Bis-sulfide impurity (non-conjugated) using spectral shifts.[1][2]

Part 4: Validation & Troubleshooting (Self-Validating Systems)

System Suitability Test (SST)

To ensure the method is "self-validating," you must demonstrate that the detector can see the Bis-sulfide at the chosen wavelength relative to the API.[1][2]

-

The "Sensibility" Ratio: Calculate the Relative Response Factor (RRF) at 225 nm vs 344 nm.

[1][2]-

Acceptance: If the Bis-sulfide peak is invisible at 344 nm but distinct at 225 nm, the method is specific.[2]

-

Common Pitfalls

-

Ghost Peaks at 225 nm: Acetonitrile quality is paramount.[2] "HPLC Grade" is the minimum; "Gradient Grade" is preferred to prevent baseline drift at low wavelengths.

-

Stereoisomer Co-elution: The (R,S)-Bis-sulfide is a mixture of diastereomers.[1][2] Depending on the column (C18 vs Phenyl-Hexyl), these may split into two peaks.[1][2]

-

Protocol: Integrate both peaks as a sum for total impurity quantification unless specific toxicological data requires separation.

-

References

-

United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities.[2] USP-NF.[1][2] (Defines Related Compound D and general detection standards).

-

European Pharmacopoeia (EP). Montelukast Sodium: Impurity E.[2][5][6] (Identifies the Bis-sulfide structure and chemical nature).

-

LGC Standards. this compound Reference Material Data Sheet. (Verifies structure as the Michael adduct C41H46ClNO5S2).[1][2]

-

Sriram Chem. Montelukast Bis-Sulfide Structure and Applications.

-

ResearchGate. Validated UV spectroscopic method for estimation of montelukast sodium. (Provides comparative UV maxima data for the parent molecule).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound (>90%) | LGC Standards [lgcstandards.com]

- 3. scispace.com [scispace.com]

- 4. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (>90%) | LGC Standards [lgcstandards.com]

- 6. Montelukast Bis-Sulfide | 1242260-05-4 | | SynZeal [synzeal.com]

Troubleshooting & Optimization

improving resolution between Montelukast and (R,S)-Montelukast Bis-sulfide

[1][2][3]

Current Status: Operational

Subject: Optimization of Critical Pair Resolution: Montelukast Sodium vs. (R,S)-Montelukast Bis-sulfide (USP Related Compound D / EP Impurity E). Assigned Specialist: Senior Application Scientist, Chromatography Division.

Executive Summary

You are likely encountering co-elution or poor peak shape when attempting to resolve Montelukast from This compound .[1][2][3]

Technical Context: The "Bis-sulfide" impurity (CAS 1187586-58-8) is chemically identified as the Michael Adduct of Montelukast.[1][2][3] Crucially, it exists as a mixture of diastereomers (R and S configurations at the sulfide bridge).[2]

-

The Challenge: You are not trying to separate one peak, but often two closely eluting diastereomeric peaks (often RRT ~1.4 - 1.6) from the main API and the Methylstyrene impurity (Impurity B).[1][2][3]

-

The Solution: This guide moves beyond standard C18 interactions, utilizing

selectivity and pH control to maximize resolution (

Module 1: The Science of Separation

To solve the resolution issue, we must exploit the structural differences between the API and the Bis-sulfide.[3]

| Feature | Montelukast (API) | (R,S)-Bis-sulfide (Impurity) | Chromatographic Impact |

| Hydrophobicity | High (LogP ~8.[1][2][3]7) | Very High (Dimer-like structure) | Bis-sulfide elutes after API (Late eluter).[1][2][3] |

| Stereochemistry | Single Enantiomer ( | Diastereomeric Mixture ( | Bis-sulfide often appears as a "doublet" or split peak.[1][2][3] Do not integrate as one unless specified. |

| Functional Groups | Quinoline, Thiol, Acid | Additional Thiol/Alkyl linkage | High potential for |

Module 2: Troubleshooting Guide (Q&A)

Category A: Resolution & Selectivity

Q1: I am seeing a "shoulder" on the tail of my Montelukast peak, or a peak merging just after it. Is this the Bis-sulfide?

-

Diagnosis: Likely No .[3] The Bis-sulfide is significantly more hydrophobic and usually elutes later (RRT > 1.2).[1][2][3] The peak merging on the tail is most often Montelukast Cis-Isomer (Impurity B) or the Sulfoxide (Impurity A) depending on your column.[1][2][3]

-

Action:

-

Check Organic Modifier: If using Methanol, switch to Acetonitrile (ACN) .[2][3] ACN provides sharper peaks for Montelukast's aromatic structure.[3]

-

Check pH: Ensure your mobile phase is acidic (pH 3.0 - 3.7) .[1][2][3] Montelukast has a carboxylic acid tail.[3][4] At neutral pH, it ionizes, causing early elution and broadness that masks impurities.[2][3]

-

Q2: The Bis-sulfide peak is splitting into two.[1][2][3] Should I change the method to merge them?

-

Diagnosis: No. The (R,S)-Bis-sulfide is a mixture of diastereomers.[1][2][3] High-efficiency columns (Sub-2

m or Core-Shell) will resolve these into two distinct peaks.[1][2][3] -

Action:

Q3: I cannot get

-

Diagnosis: This is a "Critical Pair" issue.[3] Standard C18 columns rely solely on hydrophobicity.[3] Both impurities are highly hydrophobic.[3]

-

Action: Switch to a Phenyl-Hexyl stationary phase.

Category B: Peak Shape & Sensitivity[1][3]

Q4: The Bis-sulfide peaks are extremely broad and tailing.

Module 3: Validated Experimental Protocol

This protocol is designed to maximize resolution between the API, Methylstyrene, and the Bis-sulfide diastereomers.[1][3]

Method Development Decision Tree

Caption: Workflow for optimizing Montelukast impurity resolution. Priority is given to pH control and Phenyl-Hexyl stationary phases.

Recommended Chromatographic Conditions

| Parameter | Specification | Technical Rationale |

| Column | Phenyl-Hexyl or High-Load C18 (150 x 4.6 mm, 3 | Phenyl-Hexyl offers |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH (~2.[1][2][3]0) suppresses silanol activity and keeps the acid moiety protonated.[3] |